molecular formula C23H31NO3 B1237808 Norgestimato CAS No. 20799-27-3

Norgestimato

カタログ番号 B1237808
CAS番号: 20799-27-3
分子量: 369.5 g/mol
InChIキー: KIQQMECNKUGGKA-GOMYTPFNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Norgestimate was first described in the literature in 1977. It was developed by Ortho Pharmaceutical Corporation as part of an effort to develop new hormonal contraceptives with reduced adverse effects. It is commonly formulated with [ethinylestradiol] as a combined oral contraceptive that can also be used to treat moderate acne vulgaris. Norgestimate was granted FDA approval on 29 December 1989.

科学的研究の応用

Hormonal Regulation and Premenstrual Symptoms

Norgestimate, in combination with ethinyl estradiol, has been evaluated for its impact on mood and physical symptoms in women with severe cyclical changes, especially premenstrual symptoms. A study by Nyberg (2013) highlighted significant improvements in negative mood symptoms, positive symptoms, swelling, and effects on daily life for women with severe premenstrual symptoms treated with a combination of norgestimate and ethinyl estradiol. Another research conducted by Greco et al. (2007) also discussed the effects of oral contraceptives containing norgestimate on mood and sexual interest, showing the potential influence of norgestimate on androgen levels and their relevance to premenstrual mood.

Lipid and Lipoprotein Profiles

Norgestimate's role in lipid and lipoprotein modulation has been a subject of interest. A study by Lobo et al. (2000) explored an intermittent regimen of norgestimate combined with 17beta-estradiol, focusing on its effects on blood lipid and lipoprotein concentrations. The research findings indicated that certain dosage levels of norgestimate can preserve beneficial changes in lipid and lipoprotein profiles induced by 17beta-estradiol.

Endocrinological Influence and Acne Treatment

Norgestimate has been investigated for its endocrinological influence and effectiveness in treating acne vulgaris. Sator et al. (2003) conducted a study evaluating the efficacy of a triphasic combination oral contraceptive containing norgestimate and ethinyl estradiol in treating women with acne vulgaris. The study reported positive results, indicating that the combination could be an effective therapeutic option for women with mild to moderate acne vulgaris.

Pharmacokinetic and Pharmacodynamic Profiles

The pharmacokinetic and pharmacodynamic profiles of norgestimate, especially in its role as a constituent of contraceptive patches or pills, have been the focus of various studies. Abrams et al. (2002) provided an overview of the pharmacokinetic data for the contraceptive patch delivering norelgestromin (the primary active metabolite of norgestimate) and ethinyl estradiol. The study discussed the proportional absorption of norelgestromin and ethinyl estradiol from the patch and their serum concentration maintenance under varying conditions.

特性

CAS番号

20799-27-3

分子式

C23H31NO3

分子量

369.5 g/mol

IUPAC名

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1

InChIキー

KIQQMECNKUGGKA-GOMYTPFNSA-N

異性体SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=CC(=NO)CC[C@H]34

SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34

正規SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34

Color/Form

Crystals from methylene chloride

melting_point

214-218 °C

その他のCAS番号

35189-28-7

物理的記述

Solid

ピクトグラム

Irritant; Health Hazard

溶解性

5.31e-03 g/L

同義語

norgestimate
norgestrel oxime acetate

蒸気圧

2.62X10-11 mm Hg at 25 °C (est)

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norgestimato
Reactant of Route 2
Reactant of Route 2
Norgestimato
Reactant of Route 3
Reactant of Route 3
Norgestimato
Reactant of Route 4
Norgestimato
Reactant of Route 5
Reactant of Route 5
Norgestimato
Reactant of Route 6
Norgestimato

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。